
6-Propylpyrimidin-4-ol
Overview
Description
6-Propylpyrimidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
6-Propylpyrimidin-4-ol derivatives have been synthesized and studied for their structural properties. For instance, arylsulfonylated 2-amino-6-methylpyrimidin derivatives demonstrate various non-covalent interactions contributing to their structural stabilities. Theoretical calculations affirm these properties, impacting their stability and reactivity (Ali et al., 2021).
Antiviral and Antimicrobial Properties
Research indicates potential antiviral and antimicrobial properties in derivatives of this compound. Studies highlight the inhibition of key enzymes in microbial cell walls, suggesting applications in developing new antitubercular agents (Erkin et al., 2021). Another study on 6-hydroxypyrimidines substituted at various positions shows inhibition of replication in herpes and retroviruses, indicating potential in antiviral medication development (Holý et al., 2002).
Spectroscopic and Thermodynamic Analysis
Spectral investigations of 4-hydroxy-2-mercapto-6-propylpyrimidine reveal insights into its molecular properties. This includes the study of infrared absorption, Raman spectra, and electronic spectra, which are crucial for understanding its thermodynamic functions (Yadav & Singh, 1999).
Quantum Chemical Studies
Quantum chemical studies on newly synthesized O-Benzenesulfonylated Pyrimidines, derivatives of this compound, provide insights into non-linear optical properties and charge transfer phenomena. Such studies are vital in developing materials with specific electronic and optical properties (Ali et al., 2020).
Mechanism of Action
Mode of Action
6-Propylpyrimidin-4-ol interacts with its targets by acting as an inhibitor This means it binds to these enzymes and reduces their activity
Biochemical Pathways
The inhibition of DIO1 and TPO by this compound affects the thyroid hormone metabolism pathway . This can lead to downstream effects such as altered metabolic rate, growth, and development.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of DIO1 and TPO. By inhibiting these enzymes, it can disrupt the normal synthesis and metabolism of thyroid hormones, leading to changes in metabolic rate, growth, and development . .
Properties
IUPAC Name |
4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOXWFPCYCCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


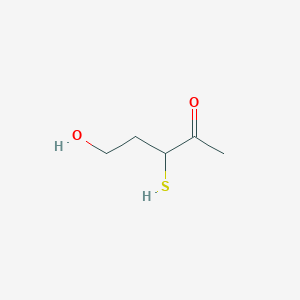
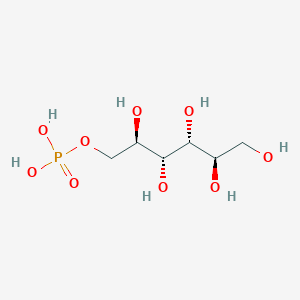



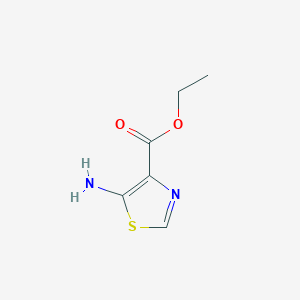
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
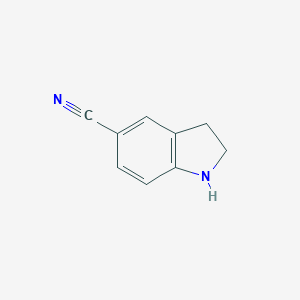


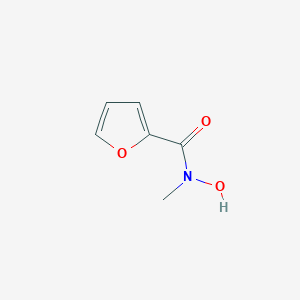
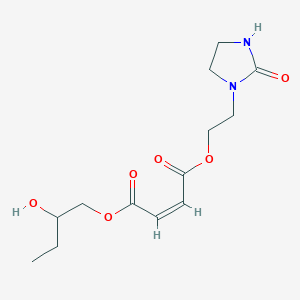
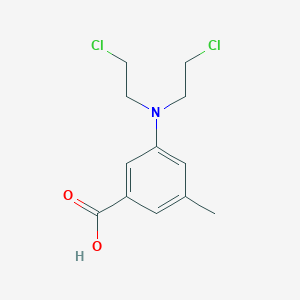
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
